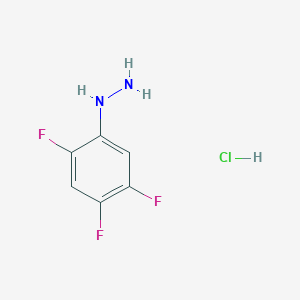

(2,4,5-Trifluorophenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,5-trifluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8;/h1-2,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNDNZBABIMTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4,5-Trifluorophenyl)hydrazine Hydrochloride: Navigating a Rare Chemical Intermediate

A Note to the Researcher: Information regarding (2,4,5-Trifluorophenyl)hydrazine hydrochloride is notably scarce in publicly available chemical literature and commercial databases. While its existence is confirmed, a dedicated CAS number for the hydrochloride salt and detailed experimental data are not readily found. This guide, therefore, provides foundational information based on available data for the parent compound and established chemical principles for related phenylhydrazines. It also offers insights into more thoroughly documented isomers to provide a broader context for researchers in drug development and organic synthesis.

(2,4,5-Trifluorophenyl)hydrazine: The Core Moiety

While a specific CAS number for the hydrochloride salt is elusive, the parent compound, (2,4,5-Trifluorophenyl)hydrazine, is documented.

Chemical Structure and Identifiers:

-

Molecular Formula: C₆H₅F₃N₂[1]

-

SMILES: C1=C(C(=CC(=C1F)F)F)NN[1]

-

InChI: InChI=1S/C6H5F3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2[1]

-

InChIKey: PYJRXQAOUPFQRW-UHFFFAOYSA-N[1]

-

Monoisotopic Mass: 162.04048 Da[1]

Physicochemical Properties (Predicted):

| Property | Value | Source |

| XlogP | 1.5 | [1] |

| Predicted Collision Cross Section ([M+H]⁺) | 125.6 Ų | [1] |

Synthesis of Phenylhydrazines: A General Overview

The standard and widely practiced method for synthesizing phenylhydrazines involves a two-step process starting from the corresponding aniline.[2][3] This general pathway is the most probable route to obtaining (2,4,5-Trifluorophenyl)hydrazine.

Step 1: Diazotization of 2,4,5-Trifluoroaniline

The initial step is the conversion of the primary aromatic amine, 2,4,5-trifluoroaniline, into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in an acidic medium.[2] The reaction mixture is carefully treated with the reducing agent, leading to the formation of the phenylhydrazine, which can then be isolated as its hydrochloride salt.

Below is a conceptual workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications for the 2,4,5-trifluoro isomer are not well-documented, the broader class of fluorinated phenylhydrazines are valuable intermediates, particularly in medicinal chemistry.[4][5]

Fischer Indole Synthesis: Phenylhydrazines are key reagents in the Fischer indole synthesis, a powerful method for constructing the indole scaffold.[3] This heterocyclic core is a privileged structure in numerous pharmaceuticals. The use of a trifluorinated phenylhydrazine would allow for the introduction of three fluorine atoms into the indole ring system, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and receptor binding affinity.

Synthesis of Heterocycles: Beyond indoles, phenylhydrazines are precursors to a variety of other nitrogen-containing heterocycles, including pyrazoles, pyrazolines, and triazoles. These structures are also prevalent in bioactive compounds.

A Look at Related, Well-Documented Isomers

Given the limited data on the 2,4,5-trifluoro isomer, it is instructive for researchers to consider its more readily available and well-characterized counterparts.

(2,4,6-Trifluorophenyl)hydrazine hydrochloride

-

CAS Number: 1024006-01-6[6]

-

Molecular Formula: C₆H₆ClF₃N₂[6]

-

Molecular Weight: 198.57 g/mol [6]

-

General Application: Used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride

-

Molecular Formula: C₇H₈ClF₃N₂[8]

-

Molecular Weight: 212.60 g/mol [8]

-

Safety Information: GHS pictograms indicate it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7][8]

-

Applications: A versatile intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Handling of Phenylhydrazines

Phenylhydrazines and their salts are generally considered hazardous materials. While specific toxicology data for the 2,4,5-trifluoro isomer is unavailable, precautions for handling related compounds should be strictly followed.

-

General Hazards: Phenylhydrazines can be toxic and may cause skin and eye irritation. Some are suspected carcinogens.

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Conclusion

This compound represents a chemical entity that, while structurally defined, lacks the extensive documentation and commercial availability of its isomers. For researchers and drug development professionals, this presents both a challenge and an opportunity. The likely synthetic route is analogous to that of other phenylhydrazines, and its potential applications in creating novel fluorinated heterocyclic compounds are significant. However, any work with this compound would necessitate a thorough in-house characterization and safety assessment due to the current scarcity of public data. For more immediate research and development needs, the more readily available isomers such as (2,4,6-Trifluorophenyl)hydrazine hydrochloride may serve as more practical starting points.

References

- Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. (URL not available)

-

PubChem. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. [Link]

-

NileRed. Making Phenylhydrazine (Skatole precursor). YouTube, 27 Sept. 2015, [Link].

-

PubChem. (2,4,6-Trichlorophenyl)hydrazine. [Link]

- Google Patents.

- Google Patents.

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

PubChem. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. [Link]

-

PubChemLite. This compound (C6H5F3N2). [Link]

-

NIST. Hydrazine, (2,4,6-trichlorophenyl)-. [Link]

- "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Inform

Sources

- 1. PubChemLite - this compound (C6H5F3N2) [pubchemlite.lcsb.uni.lu]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemiis.com [chemiis.com]

- 5. Buy [4-(Trifluoromethoxy)phenyl]hydrazine | 13957-54-5 [smolecule.com]

- 6. 1024006-01-6|2,4,6-Trifluorophenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 7. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2923-56-0|(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Structure of (2,4,5-Trifluorophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4,5-Trifluorophenyl)hydrazine hydrochloride is a fluorinated aromatic hydrazine derivative of significant interest in medicinal chemistry and drug development. Its trifluorinated phenyl ring offers unique electronic properties that can modulate the pharmacokinetic and pharmacodynamic profiles of parent drug molecules. This guide provides a comprehensive analysis of its molecular structure, spectroscopic characteristics, a plausible synthetic pathway, and key reactivity insights. The information presented herein is intended to support researchers in the effective utilization and further investigation of this versatile chemical entity.

Introduction: The Significance of Fluorinated Phenylhydrazines in Drug Discovery

Phenylhydrazine and its substituted analogues are fundamental building blocks in organic synthesis, particularly for the construction of heterocyclic scaffolds such as indoles and pyrazoles, which are prevalent in numerous biologically active compounds. The strategic incorporation of fluorine atoms onto the phenyl ring has become a cornerstone of modern drug design. The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.

This compound, with its distinct trifluoro-substitution pattern, presents a unique combination of electronic and steric properties. This makes it a valuable intermediate for synthesizing novel therapeutic agents, including treatments for migraines and cluster headaches, as well as for developing innovative agrochemicals like herbicides, insecticides, and fungicides. Understanding the intricacies of its molecular structure is paramount for predicting its reactivity and effectively leveraging its potential in synthetic applications.

Molecular Structure and Identification

The definitive molecular structure of this compound comprises a 2,4,5-trifluorophenyl group attached to a hydrazine moiety, which is protonated at the terminal nitrogen to form the hydrochloride salt.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₆H₆ClF₃N₂ | |

| Molecular Weight | 198.58 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)NN.Cl | |

| InChI | InChI=1S/C6H5F3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2;1H/p+1 | |

| CAS Number | Not explicitly assigned for the hydrochloride salt in public databases. | - |

Spectroscopic Characterization (Predicted and Inferred)

Direct experimental spectroscopic data for this compound is not widely published. However, based on the known spectral properties of analogous compounds, such as 4-fluorophenylhydrazine hydrochloride and 2,4-dichlorophenylhydrazine hydrochloride, a detailed prediction of its characteristic spectral features can be made.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to fluorine-proton couplings. The aromatic region would likely display two distinct multiplets corresponding to the two aromatic protons. The hydrazine protons would appear as broad signals, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by multiple C-F couplings. The six aromatic carbons will appear as distinct signals, each split by neighboring fluorine atoms. The carbon attached to the hydrazine group will also exhibit coupling to the ortho-fluorine.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the hydrazinium ion, aromatic C-H stretching, C=C aromatic ring stretching, and strong C-F stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum of the free base, (2,4,5-Trifluorophenyl)hydrazine, is predicted to show a molecular ion peak ([M]+) at m/z 162.04. High-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns would likely involve the loss of the hydrazine moiety and rearrangements of the trifluorophenyl ring.

| Adduct | Predicted m/z |

| [M+H]⁺ | 163.04776 |

| [M+Na]⁺ | 185.02970 |

| [M-H]⁻ | 161.03320 |

Table of predicted mass-to-charge ratios for the free base.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process starting from 2,4,5-trifluoroaniline. This well-established methodology for preparing substituted phenylhydrazines involves diazotization followed by reduction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Procedure

-

Diazotization: 2,4,5-Trifluoroaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Reduction: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled. The previously prepared diazonium salt solution is added slowly to the tin(II) chloride solution with vigorous stirring, keeping the temperature controlled.

-

Isolation: The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold water or brine, and dried under vacuum.

This procedure is adapted from general methods for the synthesis of substituted phenylhydrazines.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic character of the hydrazine moiety and the electronic effects of the trifluorinated phenyl ring.

-

Fischer Indole Synthesis: This is a classic and highly valuable reaction of phenylhydrazines, leading to the formation of indole derivatives upon reaction with ketones or aldehydes. The electron-withdrawing nature of the fluorine atoms can influence the rate and regioselectivity of this reaction.

-

Formation of Hydrazones: The hydrazine group readily condenses with aldehydes and ketones to form stable hydrazones. These hydrazones are often crystalline solids and can serve as important intermediates in further synthetic transformations.

-

Nucleophilic Aromatic Substitution: The trifluorinated phenyl ring is activated towards nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions involving the hydrazine group.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Toxicity: Phenylhydrazine and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. While experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its molecular structure, predicted spectroscopic properties, a reliable synthetic route, and key reactivity patterns based on established chemical principles and data from analogous compounds. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, enabling them to harness the full potential of this important chemical intermediate in their research and development endeavors.

References

-

PubChem. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (2,4,6-Trichlorophenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Glaser-Hay Coupling of Arylhydrazines and Terminal Alkynes. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. 4-Fluorophenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. [Link]

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

PubChem. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents.

-

National Center for Biotechnology Information. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. [Link]

-

Organic Syntheses. Phenylhydrazine. [Link]

- Carl ROTH.

Methodological & Application

Application Note: A Comprehensive Protocol for the Fischer Indole Synthesis of 5,7,8-Trifluoro-1,2,3,4-tetrahydro-9H-carbazole using (2,4,5-Trifluorophenyl)hydrazine Hydrochloride

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry, providing a powerful and versatile route to the indole scaffold.[1][2][3] This structural motif is a key component in a vast array of pharmaceuticals, agrochemicals, and natural products, owing to its diverse biological activities.[1][4] In modern drug development, the strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[5][6][7] Consequently, the synthesis of fluorinated indoles is of significant interest to researchers in medicinal chemistry and materials science.[6]

This application note provides a detailed, field-proven experimental protocol for the synthesis of a trifluorinated indole derivative using (2,4,5-Trifluorophenyl)hydrazine hydrochloride. By explaining the causality behind each experimental step and grounding the protocol in established chemical principles, this guide is designed to empower researchers, scientists, and drug development professionals to successfully synthesize these valuable compounds.

The Scientific Foundation: Mechanism of the Fischer Indole Synthesis

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[8] The generally accepted mechanism, first proposed by Robinson and Robinson, proceeds through several key steps.[2][3]

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine with a carbonyl compound (in our case, cyclohexanone) to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.[3][9]

-

[1][1]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. The enamine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the N-N bond.[9][10]

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent acid-catalyzed intramolecular cyclization forms an aminal (a cyclic aminoacetal).

-

Ammonia Elimination: The final step involves the elimination of an ammonia molecule from the aminal, driven by the formation of the stable, aromatic indole ring.[3][10]

Experimental Protocol: Synthesis of 5,7,8-Trifluoro-1,2,3,4-tetrahydro-9H-carbazole

This protocol details a one-pot synthesis where the intermediate hydrazone is formed in situ and immediately subjected to indolization conditions.[1][10] This approach is efficient and avoids the often-difficult isolation of hydrazone intermediates.

Materials and Reagents

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| This compound | 82338-92-7 | 200.58 | 1.0 g | 4.99 | Limiting Reagent |

| Cyclohexanone | 108-94-1 | 98.14 | 0.54 mL | 5.24 | 1.05 eq. |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL | - | Solvent and Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~50 mL | - | For neutralization |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~100 mL | - | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - | Drying Agent |

| Round-bottom flask (50 mL) | - | - | 1 | - | |

| Reflux condenser | - | - | 1 | - | |

| Magnetic stirrer and stir bar | - | - | 1 | - | |

| Heating mantle or oil bath | - | - | 1 | - | |

| Separatory funnel (250 mL) | - | - | 1 | - | |

| Rotary evaporator | - | - | 1 | - |

Safety Precautions: A Self-Validating System

Trustworthiness in any protocol begins with safety. Arylhydrazines and their hydrochloride salts are classified as toxic and should be handled with extreme care.[11][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Conduct the entire experiment in a certified chemical fume hood to avoid inhalation of vapors and dust.[13]

-

Handling: this compound is a solid. Avoid creating dust when weighing and transferring. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[14][15]

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not pour any chemicals down the drain.[11]

Step-by-Step Methodology

// Nodes A [label="1. Reagent Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Combine (2,4,5-Trifluorophenyl)hydrazine HCl,\nCyclohexanone, and Acetic Acid in RBF.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; C [label="2. Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Heat mixture to reflux (approx. 118°C)\nfor 2-4 hours. Monitor by TLC.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; E [label="3. Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Cool to RT. Pour into ice water.\nNeutralize with NaHCO₃.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; G [label="4. Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Extract aqueous layer with Ethyl Acetate (3x).\nCombine organic layers.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; I [label="5. Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Dry organic layer (MgSO₄), filter, and\nconcentrate via rotary evaporation.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; K [label="Purify crude solid by recrystallization\nor column chromatography.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; L [label="6. Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="Characterize pure product\n(NMR, MS, etc.).", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

// Edges A -> B; B -> C [style=invis]; C -> D; D -> E [style=invis]; E -> F; F -> G [style=invis]; G -> H; H -> I [style=invis]; I -> J; J -> K; K -> L [style=invis]; L -> M; } .enddot Caption: Experimental workflow for trifluorinated indole synthesis.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.99 mmol).

-

Causality: The hydrochloride salt is often more stable and easier to handle than the free base.

-

-

Addition of Reagents: Add glacial acetic acid (20 mL) followed by cyclohexanone (0.54 mL, 5.24 mmol, 1.05 eq.).

-

Causality: Acetic acid serves as both the solvent and the Brønsted acid catalyst, protonating the carbonyl to facilitate hydrazone formation.[16] A slight excess of the ketone ensures complete consumption of the limiting hydrazine.

-

-

Indolization Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (the boiling point of acetic acid is ~118°C) with vigorous stirring.

-

Monitoring the Reaction: Allow the reaction to proceed at reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up - Quenching and Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ~100 mL of ice-cold water. A precipitate may form.

-

Causality: Quenching in water precipitates the organic product and dilutes the acid.

-

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until the effervescence ceases and the pH is neutral (~7-8).

-

Causality: This step neutralizes the acetic acid catalyst, making the product less soluble in the aqueous phase and preparing for extraction.

-

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Causality: The desired indole product is significantly more soluble in ethyl acetate than in the aqueous phase. Repeating the extraction ensures maximum recovery.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Expected Results and Characterization

The expected product is 5,7,8-Trifluoro-1,2,3,4-tetrahydro-9H-carbazole . The yield will vary depending on reaction time and purity of reagents but should be in the moderate to good range. The final product should be characterized using standard analytical techniques:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons and the aliphatic protons of the cyclohexene ring fused to the indole core.

-

¹⁹F NMR: Three distinct signals are expected, corresponding to the three fluorine atoms on the aromatic ring.

-

¹³C NMR: Signals corresponding to the aromatic and aliphatic carbons. Carbon signals will show splitting due to C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₂H₁₀F₃N, M.W. = 225.21 g/mol ) should be observed.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | 1. Ineffective catalyst or insufficient acidity. 2. Reaction temperature too low. 3. Decomposition of starting material or product. | 1. Consider a stronger catalyst system, such as polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂.[4][10][19] 2. Ensure the reaction reaches and maintains reflux. 3. Reduce reaction time and monitor carefully by TLC. |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Extend the reflux time, monitoring by TLC. 2. Add an additional portion of catalyst (if using a solid catalyst). |

| Formation of a Tar-like Substance | 1. Reaction temperature is too high or heating for too long. 2. Highly reactive starting materials. | 1. Reduce the reaction temperature and time. 2. Consider a milder catalyst or solvent system. Some modern methods use microwave irradiation which can reduce side reactions.[10] |

| Difficult Purification | 1. Presence of side products. 2. Product is an oil instead of a solid. | 1. Optimize reaction conditions to improve selectivity. Use flash column chromatography for purification. 2. Attempt to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by chromatography is necessary. |

Conclusion

The Fischer indole synthesis is a robust and highly adaptable method for the preparation of diverse indole structures. This application note provides a detailed and scientifically grounded protocol for the synthesis of a trifluorinated carbazole derivative, a valuable building block for pharmaceutical and materials science research. By understanding the underlying mechanism and paying close attention to safety and procedural details, researchers can confidently employ this method to access novel fluorinated heterocyclic compounds.

References

-

Taber, D. F., & Ha, Y. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52695-52713. Available from: [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

-

Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

Egli, M., & Gessner, R. (1998). Synthesis of Fluorinated Indoles as RNA Analogues. Collection of Czechoslovak Chemical Communications, 63(11), 1777-1788. Available from: [Link]

-

ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]

-

Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1197. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

-

Yang, J., et al. (2013). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 15(18), 4838-4841. Available from: [Link]

-

Al-awar, R. S., & Mutnick, D. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(8), 1845-1853. Available from: [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]

-

Pausacker, K. H. (1950). The Fischer Indole Synthesis. Nature, 165, 835. Available from: [Link]

-

Al-Awar, R. S., & Mutnick, D. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(8), 1845-1853. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Available from: [Link]

-

Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Continuous flow Fischer reactions between substituted phenylhydrazine hydrochloride and aliphatic aldehydes or ketones. Available from: [Link]

-

Ishii, H. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12, 275-284. Available from: [Link]

-

ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. Available from: [Link]

-

Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Available from: [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. Synthesis of fluorinated indoles as RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. scispace.com [scispace.com]

- 17. Fischer Indole Synthesis [organic-chemistry.org]

- 18. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes & Protocols: (2,4,5-Trifluorophenyl)hydrazine Hydrochloride as a Foundational Precursor in Agrochemical Synthesis

Abstract and Scope

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of (2,4,5-Trifluorophenyl)hydrazine hydrochloride, a critical building block in the synthesis of modern agrochemicals. The strategic incorporation of the 2,4,5-trifluorophenyl moiety can significantly enhance the efficacy, metabolic stability, and overall performance of active ingredients. These application notes delve into the core physicochemical properties, safety considerations, and detailed, field-proven protocols for its use in constructing high-value fungicidal and herbicidal scaffolds. The focus is not merely on procedural steps but on the underlying chemical logic, enabling scientists to adapt and innovate upon these foundational methods.

Precursor Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material is paramount for successful and safe synthesis. This compound is a stable, crystalline solid, making it convenient for handling and storage compared to its freebase form.

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl F₃N₂ | PubChemLite[1] |

| Molecular Weight | 214.58 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Melting Point | >200°C (decomposes) | Sigma-Aldrich[2] |

| Solubility | Soluble in water, ethanol, and other polar solvents.[3] | Chemiis[3] |

| InChIKey | PYJRXQAOUPFQRW-UHFFFAOYSA-N | PubChemLite[1] |

2.1 GHS Hazard Information

It is imperative to handle this reagent with appropriate care, adhering to all laboratory safety protocols. The compound is classified as an irritant and is harmful if swallowed or inhaled.[4][5]

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

ALWAYS handle in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Core Synthetic Workflow Overview

This compound serves as a versatile nucleophile, primarily utilized in condensation reactions with carbonyl compounds to form hydrazones. These intermediates are not typically isolated but are cyclized in situ to generate stable heterocyclic systems, which form the core of many agrochemicals.

Caption: General synthetic workflow from precursor to key agrochemical cores.

Application Protocol 1: Synthesis of Pyrazole-Based Fungicides

4.1 Scientific Rationale

The 1-(2,4,5-trifluorophenyl)pyrazole scaffold is a privileged structure in modern fungicides. The hydrazine precursor directly installs the fluorinated phenyl ring onto the N-1 position of the pyrazole core. This reaction is typically a one-pot condensation-cyclization with a 1,3-dicarbonyl equivalent. The classical method involves reacting a 1,3-dicarbonyl compound with a hydrazine.[6] This approach is robust, high-yielding, and tolerant of a wide range of functional groups on the dicarbonyl partner, allowing for extensive Structure-Activity Relationship (SAR) studies.

4.2 General Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction proceeds via the formation of a hydrazone, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring.

Caption: Simplified mechanism for pyrazole synthesis.

4.3 Detailed Experimental Protocol

This protocol describes the synthesis of a model 1-(2,4,5-trifluorophenyl)-3,5-dimethylpyrazole.

Materials and Reagents:

-

This compound (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.1 eq)

-

Ethanol (or Acetic Acid) as solvent

-

Triethylamine (optional, 1.1 eq, if starting with hydrochloride salt to liberate free base)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 5-10 mL per gram of hydrazine).

-

Free Base Liberation (Causality): The hydrochloride salt is stable but less reactive. To initiate the condensation, the more nucleophilic free hydrazine is required. Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature. This deprotonates the hydrazine hydrochloride, forming the free base in situ and triethylammonium chloride, a salt that typically does not interfere with the reaction.

-

Reagent Addition: Add acetylacetone (1.1 eq) dropwise to the mixture. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C for ethanol). The choice of solvent and temperature is critical; ethanol provides good solubility for the reactants and a suitable temperature for both condensation and cyclization without significant side product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and water.[7] Transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine (to reduce the amount of water in the organic layer).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purification: The crude material can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pyrazole derivative as a solid or oil.[7]

Self-Validation/Characterization:

-

¹H NMR: Expect distinct singlets for the two methyl groups and the pyrazole C4-proton, along with complex multiplets in the aromatic region for the trifluorophenyl group.

-

¹⁹F NMR: Expect three distinct signals for the fluorine atoms on the phenyl ring.

-

Mass Spectrometry: Confirm the molecular weight of the final product.

Application Protocol 2: Fischer Indole Synthesis for Herbicidal Intermediates

5.1 Scientific Rationale

The Fischer indole synthesis is a powerful and classic method for constructing the indole ring system, a core component of many auxin-mimic herbicides and plant growth regulators.[8] The reaction condenses an arylhydrazine with an aldehyde or ketone under strong acidic conditions.[9] The choice of acid catalyst is crucial; Brønsted acids like acetic acid or polyphosphoric acid (PPA) are commonly used to promote the key[7][7]-sigmatropic rearrangement step.[8][9]

5.2 General Reaction Mechanism: Fischer Indole Synthesis

This multi-step mechanism is a cornerstone of heterocyclic chemistry.

Caption: Key stages of the Fischer Indole Synthesis mechanism.

5.3 Detailed Experimental Protocol

This protocol describes the synthesis of a model 2,3-dimethyl-4,6,7-trifluoroindole from this compound and 2-butanone (methyl ethyl ketone).

Materials and Reagents:

-

This compound (1.0 eq)

-

2-Butanone (MEK) (1.5 eq)

-

Glacial Acetic Acid (solvent and catalyst)

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid (5-10 mL per gram of hydrazine). Acetic acid serves as both the solvent and the acid catalyst, providing the necessary protic environment for the entire reaction sequence.[10]

-

Hydrazone Formation: Add 2-butanone (1.5 eq) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the phenylhydrazone intermediate.

-

Cyclization (Causality): Heat the reaction mixture to reflux (approx. 118°C). The high temperature is required to provide the activation energy for the key[7][7]-sigmatropic rearrangement, which is the rate-determining step of the synthesis. Monitor the reaction by TLC for the disappearance of the hydrazone intermediate and the appearance of the indole product (typically 1-3 hours).

-

Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the dark mixture into a beaker containing an ice-water slurry. This precipitates the crude product and dilutes the acetic acid.

-

Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8). Caution: This is an exothermic reaction and will release CO₂ gas.

-

Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Self-Validation/Characterization:

-

¹H NMR: Look for a characteristic broad singlet for the indole N-H proton (typically > 8 ppm), singlets for the two methyl groups, and signals in the aromatic region.

-

Mass Spectrometry: Verify the molecular ion peak corresponding to the synthesized indole.

-

Melting Point: Compare the measured melting point to literature values if available.

Conclusion

This compound is a cornerstone precursor for constructing fluorine-containing heterocyclic systems essential to modern agrochemical discovery. Its utility in robust and scalable reactions like the Knorr pyrazole synthesis and the Fischer indole synthesis allows for the efficient generation of diverse chemical libraries. The protocols and mechanistic insights provided herein serve as a validated starting point for researchers aiming to leverage this powerful building block in the development of next-generation crop protection agents.

References

- CN110483400A - A kind of preparation method of pyrazole derivatives. Google Patents.

-

Phenylhydrazine hydrochloride patented technology retrieval search results. Eureka. Available at: [Link]

- WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides. Google Patents.

-

Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Semantic Scholar. Available at: [Link]

- EP0187285A2 - Process for the preparation of substituted phenyl hydrazines. Google Patents.

- US5304657A - Hydrazine compounds useful as pesticides. Google Patents.

- CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride. Google Patents.

- US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine. Google Patents.

-

[2,5-Dichloro-4-(trifluoromethyl)phenyl]hydrazine. PubChem. Available at: [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... Google Patents.

- CA1249601A - Process for the preparation of substituted phenylhydrazines. Google Patents.

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. PubChem. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]

- US4434292A - Process for the preparation of pyrazole. Google Patents.

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. Chemsrc. Available at: [Link]

-

Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. National Institutes of Health (PMC). Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

Various methods for the synthesis of pyrazole. ResearchGate. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (PMC). Available at: [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health. Available at: [Link]

-

The Fischer Indole Synthesis. SciSpace. Available at: [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C6H5F3N2) [pubchemlite.lcsb.uni.lu]

- 2. 2-氟苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemiis.com [chemiis.com]

- 4. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 6. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 7. WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: A Streamlined One-Pot Synthesis of 4,6,7-Trifluoroindoles from (2,4,5-Trifluorophenyl)hydrazine Hydrochloride

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of fluorine atoms into this core structure can profoundly enhance a molecule's pharmacological profile.[3][4] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] Consequently, the development of efficient and robust synthetic routes to fluorinated indoles is of paramount importance to researchers in drug discovery and development.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and widely utilized methods for constructing the indole nucleus.[7] This reaction classically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[8][9] Modern advancements have focused on developing one-pot, multi-component variations of this synthesis, which offer significant advantages by improving operational simplicity, reducing reaction times, and minimizing waste.[1][10]

This document provides a comprehensive guide for the one-pot synthesis of 4,6,7-trifluoroindoles, starting from the readily available (2,4,5-Trifluorophenyl)hydrazine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Reaction Principle and Mechanistic Insights

The one-pot synthesis of a 4,6,7-trifluoroindole from (2,4,5-Trifluorophenyl)hydrazine and a carbonyl compound (e.g., a ketone) proceeds via the classic Fischer indole mechanism. The entire sequence occurs in a single reaction vessel under acidic conditions.

Causality Behind the Mechanism: The reaction is initiated by the condensation of the phenylhydrazine with a ketone to form a phenylhydrazone intermediate. This step is typically reversible. The crucial, rate-determining step is the acid-catalyzed tautomerization of the hydrazone to its enamine form.[11] This enamine is the active species for the subsequent irreversible[12][12]-sigmatropic rearrangement, a key electrocyclic reaction that forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring.[9] The driving force for this rearrangement is the formation of a stable C-C bond. Following the rearrangement, the molecule rearomatizes, and a subsequent acid-catalyzed cyclization occurs, forming a five-membered ring aminal intermediate. The final step is the elimination of ammonia, driven by the formation of the highly stable aromatic indole ring system.[13][14]

The Influence of Trifluoro Substitution: The presence of three strongly electron-withdrawing fluorine atoms on the phenylhydrazine ring has a significant electronic effect. This substitution decreases the nucleophilicity of the hydrazine nitrogens and reduces the electron density of the aromatic ring. Consequently, the[12][12]-sigmatropic rearrangement and subsequent cyclization steps can be more challenging compared to reactions with electron-rich or neutral phenylhydrazines. To overcome this, the reaction often requires elevated temperatures and a suitable acid catalyst, such as glacial acetic acid or polyphosphoric acid, to facilitate the key cyclization step effectively.[7][8][15]

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Application & Protocols

This section provides a detailed, self-validating protocol for the synthesis of 2,3-dimethyl-4,6,7-trifluoro-1H-indole as a representative example.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Suggested Purity |

| This compound | 82339-01-9 | C₆H₆ClF₃N₂ | 214.58 | >97% |

| Butan-2-one (Methyl Ethyl Ketone) | 78-93-3 | C₄H₈O | 72.11 | >99% |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | ACS Grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |

| Saturated Sodium Bicarbonate Solution | 7558-79-4 | NaHCO₃ (aq) | 84.01 | - |

| Brine (Saturated NaCl Solution) | 7647-14-5 | NaCl (aq) | 58.44 | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | - |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F254)

One-Pot Synthesis Workflow

Caption: Experimental workflow for the one-pot synthesis.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.66 mmol, 1.0 equiv).

-

Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by butan-2-one (0.51 mL, 5.60 mmol, 1.2 equiv).

-

Reaction Execution: Place the flask in a pre-heated oil bath or heating mantle and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a 10:1 Hexanes:EtOAc eluent system. The starting hydrazine is polar, while the product indole is significantly less polar. The reaction is typically complete within 2-4 hours.[12]

-

Workup - Quenching and Neutralization: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice water (100 mL). Slowly add saturated sodium bicarbonate solution with stirring until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:EtOAc) to isolate the pure 4,6,7-trifluoroindole derivative.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 60-80% based on similar transformations.

Troubleshooting and Key Considerations

-

Low Yield: Low yields can result from impure starting materials or insufficient heating.[15] Ensure the this compound is of high purity and that the reaction is maintained at a consistent reflux temperature. The electron-deficient nature of the substrate necessitates these conditions.

-

Alternative Acid Catalysts: While glacial acetic acid serves as both solvent and catalyst, other Brønsted or Lewis acids like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) can be used, often leading to shorter reaction times or improved yields, though they may require different workup procedures.[7]

-

Formation of Regioisomers: When using unsymmetrical ketones (other than butan-2-one), the formation of two regioisomeric indole products is possible. The ratio of these isomers is influenced by the steric and electronic nature of the ketone and the acidity of the reaction medium.[15] Separation of these isomers typically requires careful column chromatography.

-

Safety Precautions: Work in a well-ventilated fume hood. Glacial acetic acid is corrosive and has a pungent odor. Handle all organic solvents with care.

Conclusion

The one-pot Fischer indole synthesis using this compound provides a reliable and efficient pathway to valuable 4,6,7-trifluoroindole scaffolds. This methodology is characterized by its operational simplicity and its ability to construct the complex indole core in a single synthetic step from readily available precursors. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers to successfully implement this reaction, enabling the exploration of novel fluorinated molecules for applications in drug discovery and materials science.

References

-

Hughes, D. L. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances.

-

Chaskar, A., et al. (2010). Highly efficient and facile green approach for one-pot fischer indole synthesis. Journal of the Korean Chemical Society.

-

Kent, M. E., & Smith, L. I. (1951). The Fischer Indole Synthesis. Nature.

-

Organic Chemistry Portal. Fischer Indole Synthesis.

-

Taber, D. F., & Stachel, S. J. (2011). Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions.

-

O'Hagan, D. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

-

Land of Learning. (2020). Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube.

-

Hughes, D. L., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances.

-

de Adelhart Toorop, C., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules.

-

Google Patents. (2016). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Indole Compounds.

-

Hu, J., et al. (2018). One-Pot Synthesis of Trifluoromethylated Homoallylic N-Acylhydrazines Promoted by Indium Powder. Molecules.

-

Wagaw, S., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.

-

Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Information and Modeling.

-

El-Awad, J. (2023). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org.

-

BenchChem. (2024). One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and Protocols.

-

BenchChem. (2024). Overcoming challenges in the synthesis of 4-fluoroindoles.

-

Müller, K., et al. (2007). Tactical Applications of Fluorine in Drug Design and Development. Angewandte Chemie International Edition.

-

Ryabukhin, S. V., et al. (2021). One-Pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science.

-

Al-Awadi, N. A., et al. (2004). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC.

-

Cihan, G., et al. (2006). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.

-

Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

Greaney, M. F., et al. (2018). "Back-to-Front" Indole Synthesis using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT. Organic Letters.

-

Le Studium. (2021). Fluorine as a key element in modern drug discovery and development.

-

Google Patents. (2010). Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

-

Hughes, D. L., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. National Center for Biotechnology Information.

-

J&K Scientific LLC. (2024). Fischer Indole Synthesis.

Sources

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. mdpi.com [mdpi.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Microwave-Assisted Fischer Indole Synthesis of Fluorinated Indoles using (2,4,5-Trifluorophenyl)hydrazine Hydrochloride

Introduction: The Strategic Importance of Fluorinated Indoles and the Power of Microwave-Assisted Synthesis

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of fluorine atoms into the indole ring can dramatically alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced therapeutic efficacy. The Fischer indole synthesis, a classic and versatile method discovered by Emil Fischer in 1883, remains a pivotal strategy for constructing the indole nucleus.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[3][4]

Traditional Fischer indole synthesis protocols often require harsh conditions, including strong acids and high temperatures with prolonged reaction times.[5] These demanding conditions can limit the substrate scope and lead to the formation of byproducts. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[6] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes.[7] This, in turn, frequently results in higher product yields, cleaner reaction profiles, and aligns with the principles of green chemistry by reducing energy consumption and solvent usage.[7]

This application note provides a comprehensive guide to the microwave-assisted Fischer indole synthesis of a fluorinated indole using (2,4,5-Trifluorophenyl)hydrazine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer expert insights to ensure successful and reproducible synthesis.

The Rationale Behind Microwave Acceleration of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of key steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[8][8]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[9] Many of these steps involve polar intermediates and transition states. Microwave energy efficiently couples with polar molecules, leading to rapid localized heating. This targeted energy transfer accelerates the key rearrangement and cyclization steps, which are often the rate-limiting stages in the conventional thermal process. The use of a sealed vessel in microwave reactors also allows for the safe heating of solvents above their atmospheric boiling points, further accelerating the reaction.

Experimental Protocol: Synthesis of 4,6,7-Trifluoro-2-methyl-1H-indole

This protocol details the synthesis of 4,6,7-trifluoro-2-methyl-1H-indole from this compound and acetone.

Reagents and Materials:

-

This compound

-

Acetone (ACS grade or higher)

-

Ethanol (anhydrous)

-

p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Microwave synthesis reactor with sealed reaction vessels

-

Standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained on the instrument's operation and safety features.

-

This compound is a hazardous substance. Consult the Safety Data Sheet (SDS) before use.

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 215.5 mg), acetone (1.2 mmol, 0.088 mL), and anhydrous ethanol (3 mL).

-

Catalyst Addition: Add the acid catalyst. Good results have been obtained with either p-toluenesulfonic acid (0.1 mmol, 19.0 mg) or zinc chloride (0.2 mmol, 27.2 mg).[10]

-

Vessel Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows:

-

Temperature: 120 °C

-

Ramp time: 2 minutes

-

Hold time: 10 minutes

-

Power: 300 W (or as appropriate for the specific reactor to maintain the target temperature)

-

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening it.

-

Reaction Quenching and Workup:

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

-

Carefully add 15 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Swirl gently and release any pressure.

-

Separate the organic layer.

-

Wash the organic layer with 15 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

-

Characterization: Characterize the purified 4,6,7-trifluoro-2-methyl-1H-indole by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Acetone |

| Catalyst | p-Toluenesulfonic acid or Zinc Chloride |

| Solvent | Ethanol |

| Microwave Temperature | 120 °C |

| Microwave Time | 10 minutes |

| Expected Product | 4,6,7-Trifluoro-2-methyl-1H-indole |

| Expected Yield | 75-90% |

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol.

Caption: Experimental workflow for microwave-assisted Fischer indole synthesis.

Mechanistic Insights: A Step-by-Step Look at the Transformation

The Fischer indole synthesis is a mechanistically rich reaction.[1] The following diagram outlines the key steps in the formation of the indole ring, highlighting the stages accelerated by microwave heating.

Caption: Mechanism of the Fischer Indole Synthesis.

The key steps accelerated by microwave irradiation are the[8][8]-sigmatropic rearrangement and the subsequent cyclization, which often have significant activation energy barriers. The rapid heating provided by microwaves allows these barriers to be overcome much more efficiently than with conventional heating methods.

Trustworthiness and Self-Validation: Ensuring Reproducible Results

The protocol described above is designed for robustness and reproducibility. Here are key aspects that contribute to its self-validating nature:

-

Stoichiometry: The use of a slight excess of the ketone ensures the complete consumption of the limiting hydrazine starting material.

-

Catalyst Choice: Both Brønsted (p-TSA) and Lewis (ZnCl₂) acids are effective catalysts, providing flexibility in experimental design.[3] The choice may depend on the specific substrate and desired reaction rate.

-

Solvent Selection: Ethanol is an excellent solvent for this reaction as it is polar enough to absorb microwave energy efficiently and can dissolve the starting materials and catalyst.

-

Monitoring the Reaction: For optimization or with different substrates, the reaction progress can be easily monitored by TLC. This allows for precise determination of the optimal reaction time and prevents the formation of degradation byproducts from excessive heating.

-

Purification: The use of standard column chromatography ensures the isolation of a high-purity final product, which is essential for subsequent applications in drug discovery and development.

Conclusion: A Powerful Tool for Modern Medicinal Chemistry

The microwave-assisted Fischer indole synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of valuable indole derivatives.[6] The protocol detailed here for the synthesis of a trifluorinated indole demonstrates the power of this technology to access important building blocks for drug discovery. By understanding the underlying mechanism and adhering to the outlined experimental procedures, researchers can confidently and reproducibly synthesize a wide range of fluorinated indoles and other substituted indole analogs, accelerating the pace of innovation in medicinal chemistry.

References

-

Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Yan, L., Han, L., & Xie, R. (2020). Fischer indole synthesis. Journal of Coordination Chemistry. Retrieved January 23, 2026, from [Link]

-

Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. Retrieved January 23, 2026, from [Link]

-

Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Retrieved January 23, 2026, from [Link]

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Microwave-assisted one-pot multicomponent synthesis of indole derived fluorometric probe for detection of Co2+ ions. (2021). University of Sri Jayewardenepura. Retrieved January 23, 2026, from [Link]

-

Microwave-Assisted Synthesis of Medicinally Relevant Indoles. (n.d.). Scilit. Retrieved January 23, 2026, from [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2020). MDPI. Retrieved January 23, 2026, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. (2018). MDPI. Retrieved January 23, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org. Retrieved January 23, 2026, from [Link]

-

One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Fischer Indole synthesis: reaction mechanism tutorial. (2011). YouTube. Retrieved January 23, 2026, from [Link]

-

"Back-to-Front" Indole Synthesis using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT. (2018). ACS Publications. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. Microwave-Assisted Synthesis of Medicinally Relevant Indoles | Scilit [scilit.com]

- 7. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]

- 8. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Topic: A Robust and Scalable Synthesis of 4,6,7-Trifluoroindole for Pharmaceutical Research and Development

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 4,6,7-trifluoroindole, a critical building block in modern medicinal chemistry. We move beyond a simple recitation of steps to provide a strategic rationale for the chosen synthetic route, focusing on the Leimgruber-Batcho indole synthesis for its scalability, efficiency, and superior control over regiochemistry compared to classical methods. This guide includes detailed, field-tested protocols, process optimization insights, critical safety considerations, and robust analytical methods for quality control, designed to empower researchers to confidently produce this valuable compound on a multi-gram to kilogram scale.

Strategic Imperative: The Value of Polyfluorinated Indoles in Drug Discovery

The indole nucleus is a cornerstone pharmacophore, present in a vast array of natural products and synthetic drugs[1]. The strategic incorporation of fluorine atoms into this scaffold profoundly alters its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets[2][3]. 4,6,7-Trifluoroindole, with its unique substitution pattern, offers a powerful platform for developing novel therapeutics by leveraging these fluorine-specific effects. However, its utility is contingent on the availability of a reliable and scalable synthetic route.

Selecting the Optimal Synthetic Pathway for Scale-Up

Several named reactions exist for indole synthesis, but not all are suited for large-scale production[1][4]. The two most prominent candidates for this target molecule are the Fischer and the Leimgruber-Batcho syntheses.

-

The Fischer Indole Synthesis: A classic and powerful method, it involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone[5][6]. While historically significant, it often requires harsh acidic conditions and high temperatures, which can lead to decomposition and the formation of difficult-to-separate regioisomers, particularly with unsymmetrical ketones[5][7]. These factors present significant challenges for process control and purification on a larger scale.

-

The Leimgruber-Batcho Indole Synthesis: This two-step method has emerged as a superior alternative for industrial applications[8][9]. It begins with the condensation of a 2-nitrotoluene derivative with a formamide acetal to form an enamine, followed by a reductive cyclization. This pathway offers several distinct advantages for scale-up[9]:

-

High Yields: The reactions are typically high-yielding.

-

Mild Conditions: The reductive cyclization can be performed under mild catalytic or chemical conditions, preserving sensitive functional groups.

-

Regiochemical Control: The substitution pattern of the final indole is unambiguously determined by the starting 2-nitrotoluene, eliminating the issue of isomeric byproducts.

-

Direct Access: It directly produces indoles that can be unsubstituted at the C2 and C3 positions.

-